molecular formula C15H20NNaO3Si B1398577 Sodium (N-(Boc)-2-indolyl)dimethylsilanolate CAS No. 879904-86-6

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate

Cat. No.: B1398577
CAS No.: 879904-86-6
M. Wt: 313.4 g/mol
InChI Key: YKCYALUOJYEPKT-UHFFFAOYSA-N
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Description

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate is a compound that features a tert-butyloxycarbonyl (Boc) protected indole moiety attached to a dimethylsilanolate group. The Boc group is commonly used in organic synthesis as a protecting group for amines, while the indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. The silanolate group adds unique reactivity and stability to the compound.

Mechanism of Action

Target of Action

The primary target of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate, also known as sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate, is the amine group in various biomolecules . This compound is used for the N-Boc protection of amines , a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process called N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , allowing for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

It plays a crucial role in the synthesis of complex polyfunctional molecules, particularly peptides . The Boc-protected amines and amino acids can be readily introduced and removed under a variety of conditions , facilitating the manipulation of these molecules in various biochemical reactions.

Result of Action

The primary result of the action of this compound is the protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in chemical reactions, without affecting the amine group . The Boc group can be easily removed under a variety of conditions when the protection is no longer needed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency and selectivity of the N-Boc protection process can be enhanced under ultrasound irradiation and in the presence of certain catalysts . Moreover, the compound can perform its function under both aqueous and anhydrous conditions , making it versatile for use in different environments.

Future Directions

The future directions for research on “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” could involve further investigation of its synthesis, properties, and potential applications. Sodium-ion batteries are emerging as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant, and less toxic . Therefore, compounds involving sodium ions, such as “this compound”, could potentially have applications in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate typically involves the following steps:

    Protection of the Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

    Formation of the Silanolate Group: The protected indole is then reacted with a dimethylsilanol derivative in the presence of a base to form the silanolate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles like halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives with deprotected amine groups.

    Substitution: Substituted silanolate derivatives with different nucleophiles.

Properties

IUPAC Name

sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NO3Si.Na/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18;/h6-10H,1-5H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCYALUOJYEPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NNaO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722879
Record name Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879904-86-6
Record name Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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